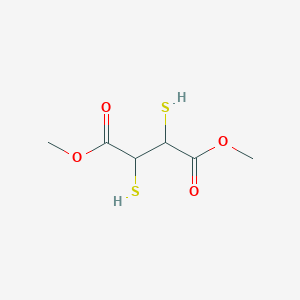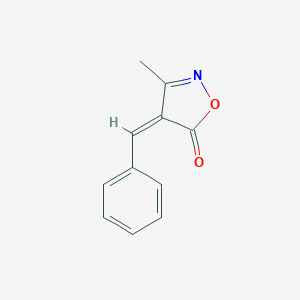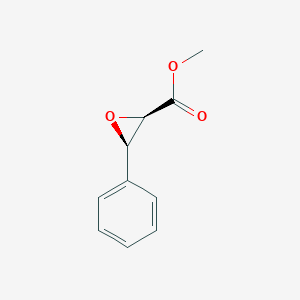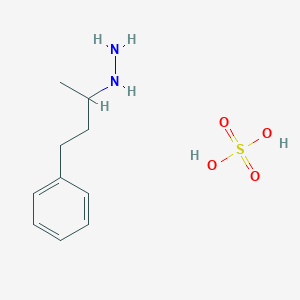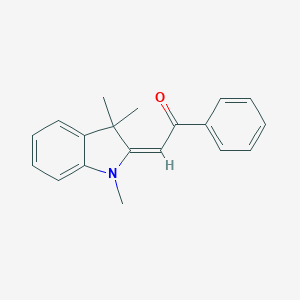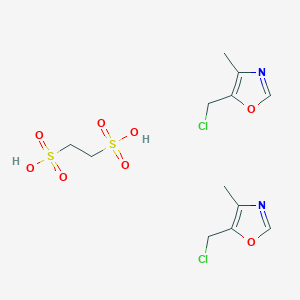![molecular formula C20H25ClN2OS B232049 1-[5-Chloro-2-({2-[(4-methyl-1-piperazinyl)methyl]phenyl}sulfanyl)phenyl]ethanol](/img/structure/B232049.png)
1-[5-Chloro-2-({2-[(4-methyl-1-piperazinyl)methyl]phenyl}sulfanyl)phenyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-Chloro-2-({2-[(4-methyl-1-piperazinyl)methyl]phenyl}sulfanyl)phenyl]ethanol is a chemical compound that is used in scientific research. It is also known as TAK-659 and is a potent and selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is important for the survival and proliferation of B-cells. The inhibition of BTK by TAK-659 has potential applications in the treatment of various B-cell malignancies.
Mécanisme D'action
TAK-659 selectively inhibits BTK, which is a key enzyme in the BCR signaling pathway. The BCR signaling pathway is important for the survival and proliferation of B-cells. Inhibition of BTK by TAK-659 disrupts BCR signaling, leading to the induction of apoptosis in B-cells.
Biochemical and physiological effects:
TAK-659 has been shown to have potent and selective inhibitory activity against BTK. It has also been shown to induce apoptosis in B-cells. TAK-659 has been evaluated in preclinical studies and has demonstrated antitumor activity in animal models of B-cell malignancies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using TAK-659 in lab experiments include its potency and selectivity for BTK. TAK-659 has also been extensively studied in preclinical models of B-cell malignancies, which makes it a valuable tool for research. The limitations of using TAK-659 in lab experiments include its complex synthesis process and the need for expertise in organic chemistry.
Orientations Futures
There are several future directions for research on TAK-659. One potential application is in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). TAK-659 may also have potential applications in other B-cell-related disorders, such as autoimmune diseases. Further research is needed to evaluate the safety and efficacy of TAK-659 in clinical trials. Additionally, there is a need for the development of more potent and selective inhibitors of BTK for use in research and clinical applications.
Méthodes De Synthèse
The synthesis of 1-[5-Chloro-2-({2-[(4-methyl-1-piperazinyl)methyl]phenyl}sulfanyl)phenyl]ethanol has been described in the literature. The synthesis involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthesis is a complex process and requires expertise in organic chemistry.
Applications De Recherche Scientifique
TAK-659 has been extensively studied in preclinical models of B-cell malignancies. It has been shown to inhibit BTK activity and disrupt BCR signaling, leading to the induction of apoptosis (programmed cell death) in B-cells. TAK-659 has also been shown to have antitumor activity in animal models of B-cell malignancies.
Propriétés
Formule moléculaire |
C20H25ClN2OS |
|---|---|
Poids moléculaire |
376.9 g/mol |
Nom IUPAC |
1-[5-chloro-2-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]sulfanylphenyl]ethanol |
InChI |
InChI=1S/C20H25ClN2OS/c1-15(24)18-13-17(21)7-8-20(18)25-19-6-4-3-5-16(19)14-23-11-9-22(2)10-12-23/h3-8,13,15,24H,9-12,14H2,1-2H3 |
Clé InChI |
HLFMMWPCGGOWJR-UHFFFAOYSA-N |
SMILES |
CC(C1=C(C=CC(=C1)Cl)SC2=CC=CC=C2CN3CCN(CC3)C)O |
SMILES canonique |
CC(C1=C(C=CC(=C1)Cl)SC2=CC=CC=C2CN3CCN(CC3)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



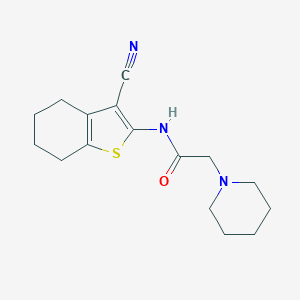
![(2R)-1-(6,8-dimethoxy-[1,3]dioxolo[4,5-h]quinolin-7-yl)-3-methylbutane-2,3-diol](/img/structure/B231972.png)

![(2Z)-2-[(4-dimethylaminophenyl)methylene]benzofuran-3-one](/img/structure/B231976.png)
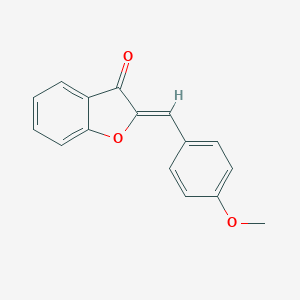
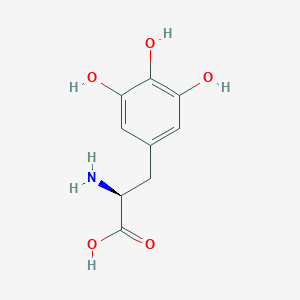
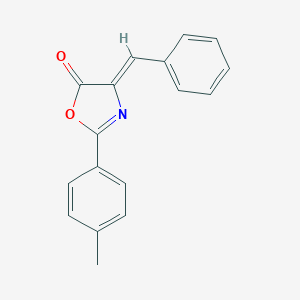
![2-[3-(Trifluoromethyl)anilino]benzamide](/img/structure/B231983.png)
